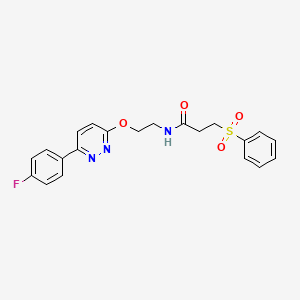
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(phenylsulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C21H20FN3O4S and its molecular weight is 429.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(phenylsulfonyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical structure, mechanisms of action, and biological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Pyridazine Ring : Provides a heterocyclic framework that is crucial for biological activity.
- Fluorophenyl Group : Enhances lipophilicity, potentially influencing pharmacokinetic properties.
- Sulfonamide Moiety : Known for its role in various biological activities, including antimicrobial effects.
The biological activity of this compound is believed to involve interactions with specific molecular targets. The fluorophenyl and pyridazine components are essential for binding to target proteins or enzymes, modulating their activity. This modulation can trigger downstream signaling pathways that lead to various biological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a series of 2-fluorophenyl derivatives demonstrated substantial activity against gram-positive bacteria and fungi, suggesting that the sulfonamide group in this compound may confer similar effects .
Anti-inflammatory Effects
In studies involving related compounds, anti-inflammatory properties were noted, particularly in models of arthritis. The inhibition of inflammatory mediators suggests potential therapeutic applications in chronic inflammatory conditions .
Case Studies and Research Findings
-
Antitumor Activity :
- A related compound demonstrated significant antiproliferative effects against glioma cells by inducing cell death through multiple mechanisms, including the inhibition of key signaling pathways (e.g., AMPK and AKT). This indicates that this compound may also possess similar antitumor properties.
- Structure-Activity Relationship (SAR) :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C20H20FN3O4S |
| Molecular Weight | 433.5 g/mol |
| Key Structural Features | Pyridazine ring, sulfonamide |
| Potential Biological Activities | Antimicrobial, anti-inflammatory, antitumor |
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c22-17-8-6-16(7-9-17)19-10-11-21(25-24-19)29-14-13-23-20(26)12-15-30(27,28)18-4-2-1-3-5-18/h1-11H,12-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNHRAXPRXWOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














